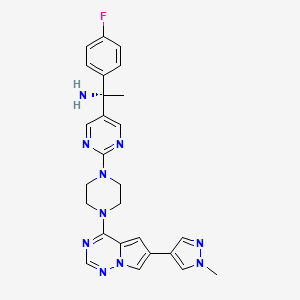
Avapritinib
描述
阿瓦替尼,商品名为Ayvakit,是一种选择性酪氨酸激酶抑制剂。 它主要用于治疗晚期系统性肥大细胞增生症和具有血小板衍生生长因子受体α基因特定突变的胃肠道间质瘤 . 阿瓦替尼于2020年1月获得美国食品药品监督管理局批准,并于2020年9月获得欧洲药品管理局批准 .
作用机制
阿瓦替尼通过选择性抑制突变的受体酪氨酸激酶,特别是KIT和血小板衍生生长因子受体α的活性发挥作用 . 这些蛋白质参与细胞生长和增殖。 通过阻断它们的活性,阿瓦替尼破坏导致不受控制的细胞生长的信号通路,从而发挥其治疗作用 . 这些激酶的抑制导致肿瘤细胞增殖的减少,并诱导癌细胞凋亡 .
类似化合物:
伊马替尼: 另一种酪氨酸激酶抑制剂,用于治疗慢性髓性白血病和胃肠道间质瘤。
舒尼替尼: 用于治疗肾细胞癌和伊马替尼耐药性胃肠道间质瘤。
瑞戈非尼: 用于治疗转移性结直肠癌和胃肠道间质瘤.
比较: 阿瓦替尼在对KIT和血小板衍生生长因子受体α突变,特别是D842V突变的高选择性方面是独一无二的 . 这种选择性导致与其他酪氨酸激酶抑制剂相比,更有效地抑制这些靶标。 此外,阿瓦替尼在具有特定突变的患者中显示出优越的临床疗效,从而导致更好的生存结果 .
生化分析
Biochemical Properties
Avapritinib is a selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) . It interacts with these enzymes by binding to their active kinase conformation, leading to inhibition of kinase activation . This interaction is ATP-competitive, targeting the ATP-binding site of their kinase and inhibiting tumor signaling .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the action of cell transporters, resensitizing them to other chemotherapies . It also negatively affects the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers .
Molecular Mechanism
This compound exerts its effects at the molecular level through its selective inhibition of KIT and PDGFRA . By binding to the active kinase conformation of these enzymes, it inhibits kinase activation, which in turn inhibits tumor signaling . This modulation may be due to interactions of this compound with the drug binding pocket of these transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. In studies, it has demonstrated a reduction in tumor volume, significant inhibition of proliferation, and reduced KIT signaling over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has shown significant antitumor activity in GIST patient-derived xenograft models carrying different KIT mutations, with differential sensitivity to standard tyrosine kinase inhibitors .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes such as CYP3A4 and CYP2C9 . It is metabolized mainly by these enzymes, and a significant portion of an oral dose is recovered as unchanged drug .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers . This modulation may be due to interactions of this compound with the drug binding pocket of these transporters .
Subcellular Localization
It is known that this compound binds to the active kinase conformation of the intracellular domain of KIT and PDGFRA , suggesting that it localizes to the areas of the cell where these enzymes are found.
准备方法
合成路线和反应条件: 阿瓦替尼的合成涉及多个步骤,从市售起始原料开始。 关键步骤包括形成吡咯并[2,1-f][1,2,4]三嗪-4-基中间体,然后与哌嗪衍生物偶联,随后进行官能团修饰 . 反应条件通常涉及使用诸如乙腈和乙酸乙酯的有机溶剂,以及用于洗涤和提取的碳酸氢钠等试剂 .
工业生产方法: 阿瓦替尼的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的纯化步骤,包括柱色谱,以确保最终产品的纯度 . 自动化反应器和连续流系统的使用可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 阿瓦替尼经历各种化学反应,包括:
氧化: 在特定条件下,阿瓦替尼可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰阿瓦替尼中存在的官能团,可能改变其活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
科学研究应用
阿瓦替尼具有广泛的科学研究应用:
化学: 阿瓦替尼被用作酪氨酸激酶抑制剂及其与各种靶标相互作用的研究中的模型化合物。
生物学: 它用于研究酪氨酸激酶在细胞信号通路中的作用及其在疾病中的影响。
相似化合物的比较
Imatinib: Another tyrosine kinase inhibitor used for treating chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Used for treating renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
Regorafenib: Used for treating metastatic colorectal cancer and gastrointestinal stromal tumors.
Comparison: Avapritinib is unique in its high selectivity for the KIT and platelet-derived growth factor receptor alpha mutations, particularly the D842V mutation . This selectivity results in more effective inhibition of these targets compared to other tyrosine kinase inhibitors. Additionally, this compound has shown superior clinical efficacy in patients with specific mutations, leading to better survival outcomes .
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRIWUZIJHQKQ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027935 | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel]. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1703793-34-3 | |
| Record name | Avapritinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAPRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


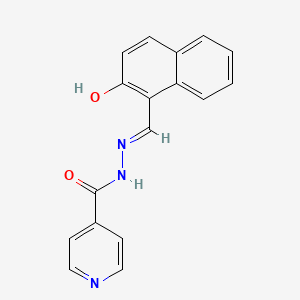
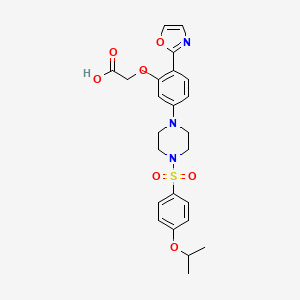

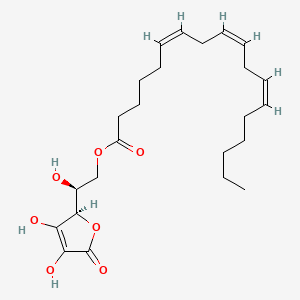

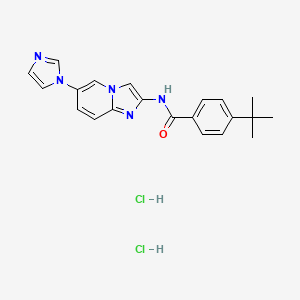
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)
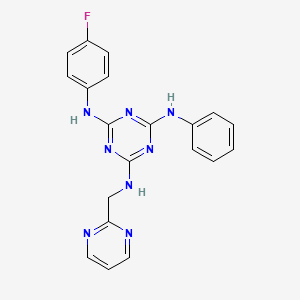
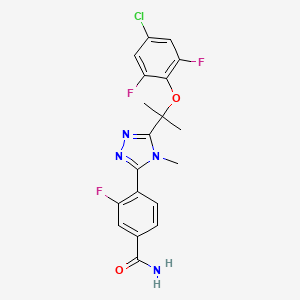
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
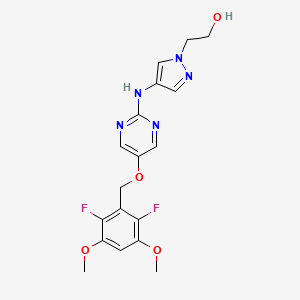
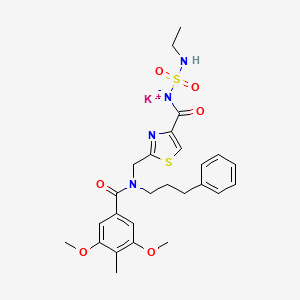
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
